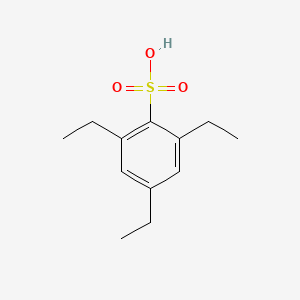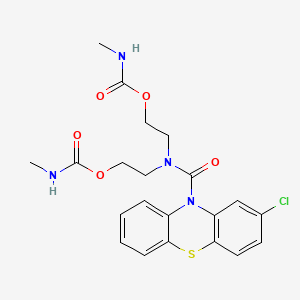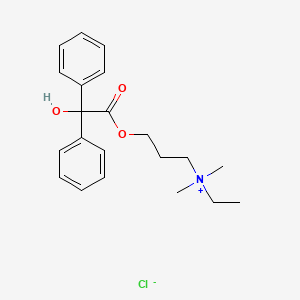
Benzilyloxypropyldimethylethylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzilyloxypropyldimethylethylammonium chloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, an ether linkage, and a quaternary ammonium center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzilyloxypropyldimethylethylammonium chloride typically involves the reaction of benzyl chloride with a tertiary amine, such as dimethylethylamine, in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:
- Dissolve dimethylethylamine in a suitable solvent, such as ethanol or dichloromethane.
- Add benzyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The use of phase transfer catalysts can enhance the reaction rate and improve the overall efficiency of the process .
化学反応の分析
Types of Reactions
Benzilyloxypropyldimethylethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are employed.
Major Products Formed
Oxidation: Benzyl alcohol and benzaldehyde.
Reduction: Tertiary amines.
Substitution: Benzyl ethers and other substituted benzyl derivatives.
科学的研究の応用
Benzilyloxypropyldimethylethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between immiscible phases.
Biology: Employed in cell culture studies as a disinfectant and preservative due to its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in antiseptic formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and antistatic agents
作用機序
The mechanism of action of Benzilyloxypropyldimethylethylammonium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, the compound can interact with thiol groups in proteins, causing irreversible protein damage through the formation of disulfide bonds .
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst.
Uniqueness
Benzilyloxypropyldimethylethylammonium chloride is unique due to its specific structure, which combines a benzyl group with an ether linkage and a quaternary ammonium center. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .
特性
CAS番号 |
64048-35-7 |
|---|---|
分子式 |
C21H28ClNO3 |
分子量 |
377.9 g/mol |
IUPAC名 |
ethyl-[3-(2-hydroxy-2,2-diphenylacetyl)oxypropyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C21H28NO3.ClH/c1-4-22(2,3)16-11-17-25-20(23)21(24,18-12-7-5-8-13-18)19-14-9-6-10-15-19;/h5-10,12-15,24H,4,11,16-17H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
OTJOZBNDDQBXQC-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(C)CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


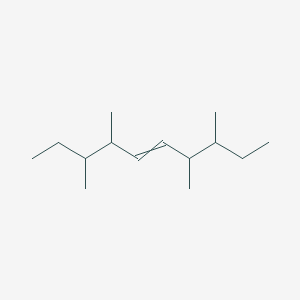
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
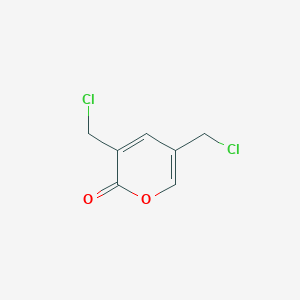


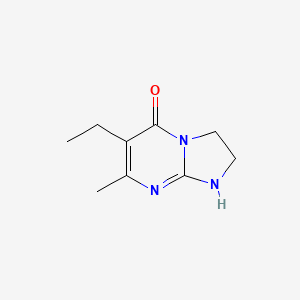
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
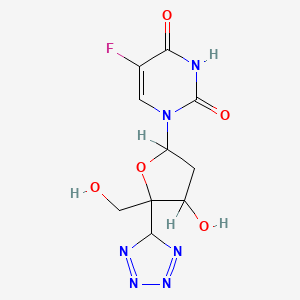
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)
